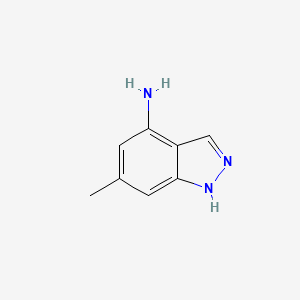

6-Methyl-1H-indazol-4-amine

説明

Significance of the Indazole Scaffold

The indazole ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone of heterocyclic chemistry. researchgate.netmdpi.com This scaffold is of great interest to medicinal chemists due to its presence in a wide array of biologically active compounds. researchgate.netnih.govbenthamdirect.com The unique structural and electronic properties of the indazole nucleus, including its ability to participate in various chemical interactions, make it a privileged scaffold in drug discovery. researchgate.netlongdom.org Its versatility allows for the synthesis of a diverse range of derivatives with a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. mdpi.comnih.govbenthamdirect.com

The stability of the 1H-indazole tautomer over the 2H-indazole form is a key characteristic, making it the predominant form in most synthetic and biological systems. mdpi.com This inherent stability, coupled with the potential for substitution at various positions on the bicyclic ring, provides a robust framework for the design of new therapeutic agents. longdom.org

Overview of Research Trajectories for 6-Methyl-1H-indazol-4-amine and its Derivatives

This compound, with its distinct substitution pattern, serves as a valuable building block in the synthesis of more complex molecules. The methyl group at the 6-position and the amine group at the 4-position offer sites for chemical modification, enabling the creation of libraries of derivatives for biological screening.

Research into derivatives of this compound has shown promising results in various therapeutic areas. For instance, studies on 4,6-disubstituted-1H-indazole-4-amine derivatives have explored their potential as dual inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), which are important targets in cancer immunotherapy. nih.gov The strategic placement of different functional groups on the indazole core has been shown to significantly influence the inhibitory activity and selectivity of these compounds. nih.gov

The synthetic utility of related indazole amines is also well-documented. For example, 3-bromo-6-methyl-1H-indazol-4-amine is a key intermediate in the synthesis of compounds with potential anticancer, anti-inflammatory, and antimicrobial activities. The bromine atom can be readily substituted, allowing for the introduction of diverse functionalities. Similarly, other halogenated derivatives like 3-iodo-6-methyl-1H-indazol-7-amine and 4-fluoro-6-methyl-1H-indazole are utilized in medicinal chemistry to modulate the physicochemical properties of the resulting molecules, such as lipophilicity and metabolic stability. cymitquimica.com

Scope and Objectives of Academic Inquiry

The primary focus of academic inquiry into this compound and its analogs is to explore their synthetic accessibility and to systematically investigate their structure-activity relationships (SAR). The overarching goal is to design and synthesize novel compounds with enhanced potency and selectivity for specific biological targets.

Key research objectives include:

The development of efficient and scalable synthetic routes to this compound and its derivatives.

The exploration of the chemical space around the indazole scaffold through the introduction of a wide variety of substituents.

The detailed biological evaluation of newly synthesized compounds to identify promising lead candidates for further development.

The use of computational modeling and in silico studies to guide the design of new derivatives and to understand their binding interactions with biological targets. longdom.orgmdpi.com

Interactive Data Tables

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H9N3 |

| Molecular Weight | 147.18 g/mol |

| CAS Number | 90764-89-9 |

| XLogP3 | 1.2 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 147.079647300 |

| Heavy Atom Count | 11 |

| Complexity | 148 |

Data sourced from LookChem. lookchem.com

Research Applications of Indazole Derivatives

| Derivative | Research Area | Potential Application | Reference |

| 4,6-Disubstituted-1H-indazole-4-amine derivatives | Oncology | TDO/IDO1 Inhibition | nih.gov |

| 3-Bromo-6-methyl-1H-indazol-4-amine | Medicinal Chemistry | Anticancer, Anti-inflammatory, Antimicrobial Agents | |

| 3-Iodo-6-methyl-1H-indazol-7-amine | Drug Discovery | Modulation of Physicochemical Properties | cymitquimica.com |

| 4-Fluoro-6-methyl-1H-indazole | Medicinal Chemistry | Kinase Inhibition | |

| Indazol-pyrimidine derivatives | Oncology | Anticancer Agents | researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

6-methyl-1H-indazol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLRRDLJDPCOWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=NNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40598310 | |

| Record name | 6-Methyl-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90764-89-9 | |

| Record name | 6-Methyl-1H-indazol-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90764-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyl-1H-indazol-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40598310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 6 Methyl 1h Indazol 4 Amine

Advanced Synthetic Routes for the Core Indazole Structure

The construction of the indazole nucleus is a subject of significant interest in synthetic organic chemistry. The methods employed are broadly categorized into cyclization reactions and transition metal-catalyzed syntheses, each offering distinct advantages in terms of substrate scope, efficiency, and functional group tolerance.

Cyclization reactions represent a foundational approach to the synthesis of the indazole core. These methods typically involve the formation of the crucial N-N bond and the pyrazole (B372694) ring through intramolecular processes.

The reaction of 2-azidobenzaldehydes with primary amines provides a direct route to 2-substituted-2H-indazoles. This transformation proceeds through the formation of an intermediate imine, which then undergoes a cyclization process with the elimination of dinitrogen gas. While not explicitly detailed in the provided search results for 6-Methyl-1H-indazol-4-amine, this method is a known pathway for indazole synthesis. The thermal decomposition of 2-azidobenzylideneamines has been noted as a preparatory method for substituted-2H-indazoles nih.gov.

The synthesis of indazoles from substituted anilines is a versatile strategy. One such approach involves the oxidative cyclization of 2-aminomethyl-phenylamines to form the N-N bond, which can selectively produce various indazole tautomers organic-chemistry.orgorganic-chemistry.orgresearchgate.net. The reaction conditions can be optimized, with reagents like ammonium molybdate and hydrogen peroxide proving effective organic-chemistry.org. This method is advantageous as it starts from readily available anilines and allows for a range of substituents on the benzene (B151609) ring organic-chemistry.orgbohrium.com. Another pathway involves the intramolecular cyclization of hydrazones derived from substituted acetophenones in the presence of polyphosphoric acid researchgate.net.

Table 1: Overview of Cyclization Reactions for Indazole Synthesis

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Azidobenzylideneamines | Thermal decomposition | Substituted-2H-indazoles | nih.gov |

| 2-Aminomethyl-phenylamines | (NH4)2MoO4, H2O2 | 1H-, 2H-, or 3H-indazoles | organic-chemistry.org |

| Hydrazones of substituted acetophenones | Polyphosphoric acid (PPA) | Substituted indazoles | researchgate.net |

Transition metal catalysis has emerged as a powerful tool for the synthesis of complex heterocyclic structures like indazoles, offering high efficiency and functional group compatibility.

Copper-catalyzed reactions have been effectively employed for the formation of the N-N bond in indazole synthesis. A notable method involves the Cu(OAc)2-catalyzed reaction of o-aminoaryl N-H ketimine species, which are generated from readily available 2-aminobenzonitriles and organometallic reagents acs.orgnih.gov. This process uses oxygen as the terminal oxidant and proceeds in good to excellent yields, demonstrating its efficiency and practicality acs.orgnih.gov. The copper catalyst plays a crucial role in the intramolecular N-N bond formation via oxidative dehydrogenative coupling rsc.org. This approach is attractive due to its use of accessible starting materials and its tolerance for a variety of functional groups thieme-connect.com. For instance, a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, is another effective route to 2H-indazoles organic-chemistry.org.

Table 2: Examples of Copper-Catalyzed Indazole Synthesis

| Starting Materials | Catalyst/Oxidant | Key Features | Reference |

|---|---|---|---|

| 2-Aminobenzonitriles and organometallic reagents | Cu(OAc)2 / O2 | Facile, high efficiency, gram-scale applicability | acs.orgnih.gov |

| 2-bromobenzaldehydes, primary amines, sodium azide | Copper(I) oxide nanoparticles | One-pot, three-component, ligand-free | organic-chemistry.org |

| o-haloaryl N-sulfonylhydrazones | Cu(OAc)2·H2O | Lower temperature and catalyst loading | nih.gov |

Rhodium(III)-catalyzed synthesis of indazoles represents a modern and efficient approach that relies on C-H bond activation. This method allows for the one-step synthesis of substituted N-aryl-2H-indazoles from azobenzenes and aldehydes nih.govnih.govacs.org. The reaction is initiated by the rhodium(III)-catalyzed direct addition of an azobenzene C-H bond to an aldehyde, followed by cyclization and aromatization nih.gov. This strategy is highly functional group-compatible and provides access to a wide variety of substituted indazoles nih.govnih.gov. Furthermore, rhodium(III) catalysis can be used for the spiroannulation of N-aryl phthalazine-diones with diazo compounds to construct spirocyclic indazole derivatives rsc.org. Another variation involves the annulation of phthalazinones or pyridazinones with allenes, leading to indazole derivatives bearing a quaternary carbon rsc.org.

Table 3: Rhodium(III)-Catalyzed Indazole Synthesis Methods

| Reactants | Key Process | Product Type | Reference |

|---|---|---|---|

| Azobenzenes and aldehydes | C-H bond addition and cyclative capture | N-aryl-2H-indazoles | nih.govnih.govacs.org |

| N-aryl phthalazine-diones and diazo compounds | [4 + 1] spiroannulation | Spirocyclic indazoles | rsc.org |

| Phthalazinones/pyridazinones and allenes | C-H activation and olefin insertion | Indazoles with quaternary carbon | rsc.org |

Transition Metal-Catalyzed Syntheses

Derivatization and Functionalization Strategies

Once this compound is synthesized, it can undergo further chemical transformations to generate a library of derivatives for various applications.

The indazole ring possesses two nitrogen atoms (N1 and N2) that can potentially be alkylated. The regioselectivity of N-alkylation is a critical aspect and is often influenced by the reaction conditions and the electronic nature of the substituents on the indazole ring. researchgate.net

For instance, the methylation of 6-nitro-1H-indazole, a closely related analogue, has been studied. Using dimethyl sulfate in the presence of potassium hydroxide can lead to a mixture of the 1-methyl and 2-methyl isomers. researchgate.net In contrast, different reagents can provide better selectivity. While specific studies on the N-methylation of this compound are not detailed in the provided context, the principles derived from similar indazoles are applicable. The presence of the 4-amino and 6-methyl groups will influence the electron density of the pyrazole ring nitrogens and thus affect the N1/N2 selectivity of alkylation. Careful selection of the alkylating agent (e.g., methyl iodide, dimethyl sulfate) and the base (e.g., NaH, K₂CO₃) is crucial to control the outcome of the reaction.

Table 2: Regioselectivity in N-Methylation of 6-Nitro-1H-indazole

| Methylating Agent | Base | N1-Methyl Product Yield (%) | N2-Methyl Product Yield (%) |

|---|---|---|---|

| Dimethyl sulfate | KOH | 42 | 44 |

| Methyl toluene-p-sulfonate | --- | --- | 50 |

Data adapted from studies on 6-nitro-1H-indazole. researchgate.net

The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. It is widely applied to functionalize heterocyclic rings, including indazole. nih.gov This reaction typically involves the coupling of an organoboron species (like a boronic acid or ester) with a halide (or triflate) under the catalysis of a palladium complex. nih.govresearchgate.net

To introduce an alkyl substituent onto the this compound framework using this method, a halogenated derivative of the indazole would be required, for example, at the 3, 5, or 7-position. This halo-indazole could then be coupled with an alkylboronic acid or its ester. The success of the reaction depends on the choice of palladium catalyst, ligand, and base. Catalysts such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] have proven effective for Suzuki couplings on indazole systems. nih.gov While many published examples focus on coupling with aryl or heteroaryl boronic acids, the methodology is adaptable for the introduction of alkyl groups, thereby providing a route to a wide array of novel this compound derivatives. nih.govresearchgate.net

Substitution Reactions for Halogenated Derivatives

Halogenated derivatives of this compound are pivotal intermediates for further molecular elaboration. The introduction of a halogen atom onto the indazole core opens up a plethora of possibilities for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions.

Nucleophilic Substitution of Halogens

While direct nucleophilic aromatic substitution (SNAr) on the benzene ring of indazoles is challenging due to the electron-rich nature of the bicyclic system, the reactivity can be enhanced by the presence of strongly electron-withdrawing groups. However, palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a more general and milder approach for the substitution of halogens with amines on heterocyclic systems. For instance, palladium-catalyzed amination has been successfully applied to unprotected halo-7-azaindoles, which share structural similarities with indazoles. These reactions can be carried out under mild conditions and are compatible with a wide range of aliphatic and aromatic amines, demonstrating the potential for similar transformations on halogenated 6-methyl-1H-indazoles. researchgate.netmit.edu

The synthesis of N-1 or N-2 substituted indazoles can also be achieved through the reaction of ortho-haloaryl carbonyls or nitriles with N-alkyl or N-arylhydrazines, representing a form of nucleophilic substitution at the ortho-position leading to the formation of the pyrazole ring of the indazole. beilstein-journals.org

Suzuki and Heck Coupling for Biaryl Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of biaryl structures from halogenated indazoles. These reactions are fundamental in creating complex molecules with tailored electronic and steric properties.

The Suzuki-Miyaura coupling allows for the formation of a carbon-carbon bond between a halogenated indazole and an organoboron compound. This reaction is characterized by its mild reaction conditions and tolerance of a wide variety of functional groups.

The Heck coupling , on the other hand, facilitates the formation of a carbon-carbon bond between a halogenated indazole and an alkene. This reaction is instrumental in the synthesis of vinyl-substituted indazoles, which can be further functionalized.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

| Suzuki-Miyaura | Halogenated 6-Methyl-1H-indazole, Arylboronic acid | Pd catalyst (e.g., Pd(PPh3)4), Base | Biaryl derivative |

| Heck | Halogenated 6-Methyl-1H-indazole, Alkene | Pd catalyst (e.g., Pd(OAc)2), Base | Vinyl-substituted indazole |

Oxidation and Reduction Transformations

The functional groups present on the this compound scaffold, particularly the amino group and any introduced nitro groups, can undergo a variety of oxidation and reduction reactions, further diversifying the accessible chemical space.

A common and synthetically useful transformation is the reduction of a nitro group to an amine. For instance, the synthesis of 6-amino-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives has been achieved through the reduction of their 6-nitro counterparts. This reduction is typically carried out using iron powder in the presence of an acid, such as hydrochloric acid, in a mixture of ethanol and water. researchgate.net This methodology highlights a reliable pathway to introduce an additional amino group onto the indazole core, starting from a nitrated precursor of 6-Methyl-1H-indazole.

Formation of Complex Hybrid Structures

The this compound core serves as a versatile building block for the synthesis of more complex, multi-functional molecules. By leveraging the reactivity of its amino group and the potential for substitution on the indazole ring system, a wide array of hybrid structures with potential biological activities can be constructed.

One approach involves the reaction of the amino group with various electrophiles to form amides, sulfonamides, or ureas. These functionalized derivatives can then be subjected to further transformations. For example, the synthesis of novel substituted benzo[g]indazoles functionalized with 6-nitro and 6-amino groups has been reported, starting from benzylidene tetralones and hydrazine. researchgate.net These conformationally-constrained compounds have been evaluated for their biological activities.

The development of bioactive molecules often involves the integration of the indazole scaffold with other heterocyclic systems. The synthesis of such hybrid molecules can lead to compounds with novel pharmacological profiles. researchgate.netchemimpex.com

Methodological Advancements in Synthesis

Recent advancements in synthetic methodologies have focused on developing more sustainable and efficient processes. These include the use of alternative energy sources and the reduction or elimination of solvents.

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology in the pharmaceutical industry, offering significant advantages in safety, reproducibility, and scalability for the synthesis of heterocyclic compounds like indazoles. acs.orgresearchgate.net While specific studies detailing the continuous flow synthesis of this compound are not prevalent in the reviewed literature, general and versatile routes have been developed for a range of substituted indazoles that could be adapted for its production. acs.org

Flow chemistry allows for rigorous control over reaction parameters such as temperature, pressure, and residence time, which often leads to higher yields and selectivity compared to traditional batch methods. mdpi.com Key benefits include enhanced mass and heat transfer, reduced waste, and the ability to safely handle hazardous intermediates by generating and consuming them in situ. mdpi.commit.edu

Several strategies for the synthesis of the indazole core have been successfully translated to a continuous flow setup. One prominent method involves the reaction of o-fluorobenzaldehydes with hydrazines. researchgate.net For instance, the synthesis of 6-bromo-4-fluoro-1H-indazole was optimized under continuous-flow conditions, achieving a yield of over 85% by systematically investigating parameters like temperature, residence time, and solvent. researchgate.net Another approach is the Cadogan reaction, which involves the reductive cyclization of nitroaromatic imines. In one study, a solution of a nitroaromatic imine in triethyl phosphite was pumped through heated coiled reactors to produce N-aryl indazoles in yields ranging from 69–80%. mdpi.com This method significantly reduced reaction times compared to batch processing. mdpi.com

A three-step flow procedure has also been described for producing indazole derivatives that are crucial precursors for pharmacologically active molecules. mdpi.com This process involved the formation of an azide intermediate, which was immediately used in the subsequent cyclization step without isolation, thereby minimizing risks associated with handling potentially explosive compounds. mdpi.com The indazole products were obtained in high yield (up to 95% crude) on a 200g scale. mdpi.com

Table 1: Examples of Continuous Flow Synthesis of Indazole Derivatives

| Starting Materials | Reaction Type | Key Parameters | Product | Yield | Reference |

| 4-bromo-2,6-difluorobenzaldehyde, tert-butyl carbazate | Condensation/Cyclization | Optimized temperature, residence time, solvent | 6-bromo-4-fluoro-1H-indazole | >85% | researchgate.net |

| Nitroaromatic imine, triethyl phosphite | Cadogan Reductive Cyclization | 150 °C, 1-hour residence time | N-aryl indazoles | 69–80% | mdpi.com |

| Substituted amine, azide solution | Thermal Cyclization | 120 °C, 30-minute residence time | N-substituted indazoles | Up to 95% (crude) | mdpi.com |

These established flow methodologies demonstrate a clear potential for the efficient, safe, and scalable synthesis of this compound.

Improved Yield and Reproducibility in Multi-Step Syntheses

Case Study 1: Improved Synthesis of 6-[(ethylthio)methyl]-1H-indazole

Table 2: Comparison of Original vs. Improved Synthesis of 6-[(ethylthio)methyl]-1H-indazole

| Step | Original Method | Original Yield | Improved Method | Improved Yield | Reference |

| Steps 1-4 | Esterification, Indazole formation, Reduction | Variable | (Same) | Consistent | researchgate.net |

| Step 5 | Mesylation of 6-(hydroxymethyl)-1H-indazole | Low/Variable | Bromination with HBr/acetic acid | 89% | researchgate.net |

| Step 6 | Reaction with EtSH/KOH | Low/Variable | Reaction with EtSH/DBU | 70% | researchgate.net |

| Overall | 6 Steps | <5% - 15% | 6 Steps | ~45% (3x improvement) | researchgate.net |

Case Study 2: Practical Synthesis of 7-bromo-4-chloro-1H-indazol-3-amine

In the development of a practical, large-scale synthesis for 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate for the HIV drug Lenacapavir, researchers faced challenges with regioselectivity and purification. nih.gov The synthesis involved the cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine. nih.gov

These examples demonstrate that strategic modifications to reaction pathways, intermediates, and conditions can lead to substantial improvements in the yield and reproducibility of multi-step syntheses for complex indazole derivatives like this compound.

Medicinal Chemistry and Pharmacological Investigations of 6 Methyl 1h Indazol 4 Amine Derivatives

Therapeutic Potentials and Biological Applications of 6-Methyl-1H-indazol-4-amine Derivatives

Derivatives of this compound have emerged as a significant area of interest in medicinal chemistry due to their wide-ranging therapeutic possibilities. Researchers have synthesized and evaluated numerous analogues, revealing a spectrum of biological activities. These investigations have primarily centered on their potential as anticancer agents, demonstrating effects that span from inhibiting cancer cell growth to modulating the immune response against tumors. The core indazole structure serves as a versatile scaffold, allowing for modifications that enhance potency and selectivity for various biological targets.

Anticancer Activities

The indazole moiety is a key component in several clinically approved and investigational anticancer drugs. nih.gov Building upon this foundation, derivatives of 6-aminoindazole have shown considerable promise in preclinical studies. researchgate.net The strategic modification of the this compound core has led to the discovery of compounds with potent cytotoxic effects against a variety of human cancer cell lines.

A number of studies have highlighted the broad-spectrum antiproliferative activity of this compound derivatives. For instance, a series of 6-substituted amino-1H-indazole derivatives were designed and synthesized, with several compounds exhibiting growth inhibitory activity in the micromolar range across four different human cancer cell lines. researchgate.net One notable derivative, N-(4-fluorobenzyl)-1H-indazol-6-amine, demonstrated potent antiproliferative activity against the human colorectal cancer cell line HCT116 with an IC50 value of 14.3 ± 4.4 µM, while showing no cytotoxicity towards normal lung fibroblast cells (MRC5). researchgate.net

Another study focusing on 1H-indazole-3-amine derivatives also reported significant antiproliferative activity. Compound 6o from this series showed a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM. nih.gov This compound also exhibited good selectivity, with a much higher IC50 value of 33.2 µM in normal human embryonic kidney cells (HEK-293). nih.gov

Further research into 4,6-disubstituted-1H-indazole-4-amine derivatives identified compounds with significant tumoricidal effects on six different tumor cell lines. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Source |

| N-(4-fluorobenzyl)-1H-indazol-6-amine | HCT116 (Colorectal) | 14.3 ± 4.4 | researchgate.net |

| Compound 6o (1H-indazole-3-amine derivative) | K562 (Leukemia) | 5.15 | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

The induction of apoptosis, or programmed cell death, is a key mechanism through which anticancer agents exert their effects. Derivatives of this compound have been shown to trigger this process through the modulation of key regulatory proteins, particularly those in the Bcl-2 family. The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial for determining a cell's fate. mcijournal.com

In a study of indazole derivatives, treatment of the 4T1 breast cancer cell line with compound 2f led to a dose-dependent increase in apoptosis. nih.gov This was associated with the upregulation of cleaved caspase-3 and the pro-apoptotic protein Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Similarly, another indazole derivative, compound 6o, was found to induce apoptosis by potentially inhibiting members of the Bcl-2 family. nih.gov The mechanism of apoptosis induction by O6-methylguanine, a DNA damaging agent, has been shown to be regulated by Bcl-2 and caspases-9/3. nih.gov This process involves a decrease in the Bcl-2 protein level, leading to the activation of the caspase cascade. nih.gov

Table 2: Modulation of Apoptotic Proteins by Indazole Derivatives

| Compound | Cell Line | Effect on Bax | Effect on Bcl-2 | Result | Source |

| Compound 2f | 4T1 (Breast) | Upregulation | Downregulation | Apoptosis Induction | nih.gov |

| Compound 6o | K562 (Leukemia) | Not specified | Inhibition | Apoptosis Induction | nih.gov |

This table is interactive and can be sorted by clicking on the column headers.

In addition to inducing apoptosis, many anticancer agents can halt the proliferation of cancer cells by causing them to arrest at specific phases of the cell cycle. Several derivatives of this compound have been found to induce cell cycle arrest, particularly at the G2/M checkpoint. This prevents the cells from entering mitosis and subsequently dividing.

For example, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36) was found to suppress the activity of HCT116 cells by causing G2/M cell cycle arrest. researchgate.net Another indazole derivative, compound 6o, was also shown to affect the cell cycle distribution in K562 cells. nih.gov Treatment with this compound led to an increase in the G0/G1 population and a significant decrease in the proportion of cells in the S phase. nih.gov The induction of G2/M phase arrest is a known mechanism of action for some anticancer compounds, leading to apoptosis. nih.gov

The p53 tumor suppressor protein is a critical regulator of cell cycle arrest and apoptosis in response to cellular stress, and its activity is tightly controlled by the oncoprotein MDM2. nih.gov The interaction between p53 and MDM2 is a key target for cancer therapy, as inhibiting this interaction can lead to the activation of p53 and subsequent tumor suppression. nih.gov

Research has indicated that certain indazole derivatives may exert their anticancer effects through the modulation of the p53/MDM2 pathway. For instance, compound 6o, a 1H-indazole-3-amine derivative, was suggested to affect apoptosis and the cell cycle by potentially inhibiting the p53/MDM2 pathway in a concentration-dependent manner. nih.gov By disrupting the p53-MDM2 interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis. nih.gov

More recently, research has explored the potential of this compound derivatives to act as dual-functional agents that not only directly kill cancer cells but also stimulate the host's immune system to attack the tumor. This approach, known as immune-chemotherapy, offers a promising strategy for more effective cancer treatment.

A study on 4,6-disubstituted-1H-indazole-4-amine derivatives investigated their role as inhibitors of indoleamine-2,3-dioxygenase 1 (IDO1) and tryptophan-2,3-dioxygenase (TDO), which are important tumor immune checkpoints. nih.gov Inhibition of these enzymes can activate a T cell-mediated antitumor immune response. nih.gov One derivative, HT-28, demonstrated significant in vivo antitumor activity in a mouse model. nih.gov Immunohistochemical staining of the tumor tissue revealed that HT-28 could decrease the expression of Foxp3 (a marker for regulatory T cells) and increase the expression of CD8 (a marker for cytotoxic T cells) and TNF-α, indicating an enhanced anti-tumor immune response. nih.gov

Suppression of Cell Mobility (e.g., via Matrix Metalloproteinase (MMP9) Regulation)

Research into the anticancer properties of indazole derivatives has revealed their potential to inhibit cell migration and invasion, critical processes in tumor metastasis. nih.gov One study identified an indazole derivative, compound 2f , which effectively disrupted the migration and invasion of 4T1 breast cancer cells. nih.gov The mechanism behind this effect was linked to the regulation of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, thereby facilitating cell movement. Specifically, treatment with compound 2f led to a reduction in the levels of MMP9 and an increase in the tissue inhibitor of metalloproteinase 2 (TIMP2). nih.gov This shift in the balance between MMPs and their inhibitors is a key factor in suppressing the invasive potential of cancer cells. nih.gov Further investigations have shown that other indazole derivatives, such as 8l , also reduce cell migration, highlighting a recurring therapeutic benefit of this compound class. nih.gov

Enzyme and Receptor Target Modulation

Derivatives of this compound have been the subject of extensive research, revealing their capacity to modulate a wide array of enzymes and receptors implicated in various diseases. These compounds have demonstrated inhibitory activity against critical enzymes in cancer and inflammatory pathways, as well as modulatory effects on key receptors in the central nervous system and immune system.

Indoleamine 2,3-Dioxygenase (IDO1) and Tryptophan 2,3-Dioxygenase (TDO) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes that play a crucial role in immune suppression by catalyzing the first and rate-limiting step of tryptophan degradation along the kynurenine (B1673888) pathway. rsc.org The overexpression of these enzymes in many cancers helps tumors evade the immune system. rsc.org Consequently, inhibitors of IDO1 and TDO are of significant interest in cancer immunotherapy. rsc.org

A series of 4,6-substituted-1H-indazole derivatives has been synthesized and evaluated for their ability to inhibit both IDO1 and TDO. rsc.org Among these, compound 35 emerged as a potent dual inhibitor. It displayed significant inhibitory activity against IDO1 in both enzymatic and cellular assays. rsc.org Furthermore, compound 35 also demonstrated promising inhibition of TDO, suggesting its potential as a dual-target agent for cancer treatment. rsc.org The in vivo efficacy of this compound was confirmed in a CT26 xenograft model, indicating its potential for further development. rsc.org

| Compound | Target | IC50 (Enzymatic Assay) | IC50 (Cellular Assay) | Cell Line |

| 35 | IDO1 | 0.74 µM | 1.37 µM | HeLa |

| 35 | TDO | 2.93 µM | 7.54 µM | A172 |

Kinase Inhibitory Activities (e.g., PLK4, Akt, Fibroblast Growth Factor Receptor (FGFR1), Activin Receptor-like Kinase 5 (ALK5))

The indazole scaffold has proven to be a versatile template for the development of inhibitors targeting various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.

Polo-like Kinase 4 (PLK4) Inhibition : PLK4 is a key regulator of centriole duplication, and its dysregulation is linked to tumorigenesis. nih.gov Several series of indazole-based derivatives have been developed as potent PLK4 inhibitors. One study identified (E)-4-(3-arylvinyl-1H-indazol-6-yl) pyrimidin-2-amine derivatives, with compound 14i showing excellent in vitro potency and antitumor efficacy in xenograft models. nih.gov Another series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives yielded compound K22 , which exhibited outstanding PLK4 inhibitory activity at the nanomolar level and significant anti-proliferative effects against breast cancer cells. researchgate.netals-journal.com Additionally, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones were discovered as a novel structural class of PLK4 inhibitors, with compound 50 (CFI-400437) showing promise in xenograft studies. nih.gov

| Compound | Target | IC50 | Cellular Activity (IC50) | Cell Line |

| K22 | PLK4 | 0.1 nM | 1.3 µM | MCF-7 |

| CFI-400945 | PLK4 | 2.8 nM | Not Specified | Breast, Ovarian, Colorectal Cancer Lines |

Akt Inhibition : The kinase Akt is a central node in signaling pathways that regulate cell growth and survival and is a key target in cancer therapy. consensus.app Indazole-based scaffolds have been utilized to develop selective ATP-competitive inhibitors of Akt. consensus.app These efforts have focused on creating "analog sensitive" inhibitors to probe the specific functions of different Akt isoforms. consensus.app

Fibroblast Growth Factor Receptor (FGFR) Inhibition : FGFRs are a family of receptor tyrosine kinases whose aberrant signaling can drive cancer development. researchgate.netrsc.org Multiple series of 1H-indazol-3-amine and other indazole derivatives have been designed as potent FGFR inhibitors. researchgate.netrsc.org Through fragment-based virtual screening and subsequent optimization, compounds such as 9u were identified, demonstrating potent FGFR1 enzyme inhibition and cellular activity. researchgate.net Further optimization of an indazole scaffold, incorporating fluorine substituents, led to compound 2a , which showed potent activity against both FGFR1 and FGFR2 and improved antiproliferative effects in cancer cell lines. rsc.org

| Compound | Target | IC50 | Cellular Activity (IC50) | Cell Line |

| 9d | FGFR1 | 15.0 nM | 785.8 nM | Not Specified |

| 9u | FGFR1 | 3.3 nM | 468.2 nM | Not Specified |

| 2a | FGFR1 | < 4.1 nM | 25.3 ± 4.6 nM | KG1 |

| 2a | FGFR2 | 2.0 ± 0.8 nM | 77.4 ± 6.2 nM | SNU16 |

Activin Receptor-like Kinase 5 (ALK5) Inhibition : ALK5, also known as TGF-β type I receptor, is involved in a signaling pathway that regulates numerous cellular processes, and its dysregulation is implicated in cancer and fibrosis. researchgate.netnih.gov A novel deuterated indazole derivative, N-(3-fluorobenzyl)-4-(1-(methyl-d3)-1H-indazol-5-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-amine (compound 11) , was synthesized and identified as a potent ALK5 inhibitor with a favorable pharmacokinetic profile. researchgate.net This compound demonstrated potent inhibitory effects in a cellular assay. researchgate.net

| Compound | Target | Cellular IC50 |

| 11 | ALK5 | 3.5 ± 0.4 nM |

Serotonin (B10506) Receptor 2 (5-HT2) Agonism

Derivatives combining indazole and piperazine (B1678402) scaffolds have been investigated as multi-target ligands for dopamine (B1211576) and serotonin receptors, with potential applications in treating schizophrenia. nih.gov Research in this area has focused on designing compounds with specific affinities for D2, 5-HT1A, and 5-HT2A receptors. While the goal for D2 and 5-HT2A receptors was antagonism, the desired activity for the 5-HT1A receptor was agonism. nih.gov The studies confirmed that modifications to the indazole and piperazine structures significantly influence the binding affinity for these receptors. nih.gov However, the available research primarily characterizes these compounds as antagonists at the 5-HT2A receptor, rather than agonists. nih.govacs.org

Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonism

CC-Chemokine Receptor 4 (CCR4) is a G-protein coupled receptor that plays a role in inflammatory responses and is a target for diseases such as asthma and chronic obstructive pulmonary disease. nih.gov A series of indazole arylsulfonamides has been synthesized and identified as allosteric antagonists of human CCR4. nih.gov These compounds bind to an intracellular allosteric site on the receptor. nih.gov Structure-activity relationship studies revealed that C6-substituted indazole analogues were preferred, and the most potent compound identified was GSK2239633A (analogue 6) , which demonstrated high absorption and was selected for further development. nih.gov

DNA Gyrase Enzyme Inhibition

Bacterial DNA gyrase is an essential type II topoisomerase and a well-validated target for antibacterial agents. The development of novel inhibitors for the GyrB subunit of this enzyme offers a strategy to overcome resistance to existing antibiotics like fluoroquinolones. A novel class of indazole derivatives has been discovered as potent inhibitors of the GyrB subunit. Through structure-based drug design, these compounds were optimized from a pyrazolopyridone hit to improve cell penetration and were found to have excellent enzymatic and antibacterial activity against important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship (SAR) Studies and Molecular Design Principles

The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. researchgate.net Its unique bicyclic structure, composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, allows for the formation of crucial hydrogen bonds within the hydrophobic pockets of various biological targets. researchgate.net The following sections delve into the structure-activity relationships (SAR) of this compound derivatives, exploring how molecular modifications influence their biological activity.

Impact of Substituent Position on Biological Activity

The biological activity of indazole derivatives is highly sensitive to the position of substituents on the indazole core. SAR analyses have shown that substituent groups at both the 4-position and 6-position of the 1H-indazole scaffold play a critical role in the inhibitory activity against various enzymes. nih.gov

For instance, in a series of 1H-indazole-3-carboxamide derivatives, substitution at the 5-position of the indazole ring with a methyl group resulted in lower activity compared to methoxy (B1213986) derivatives, highlighting the importance of this specific group for high potency. nih.gov In another study on indazole-based inhibitors, modifications at the C-5 position of the indazole ring with an aromatic ring substitution have been a focus for discovering highly active and selective inhibitors. nih.gov

Furthermore, the regiochemistry of linkers is critical. An investigation into indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers revealed that the specific 3-carboxamide regiochemistry is crucial for activity. nih.gov The indazole-3-carboxamide derivative 12d actively inhibited calcium influx, whereas its reverse amide isomer 9c was inactive even at high concentrations. nih.gov This demonstrates that even subtle changes in the attachment point of a functional group can lead to a complete loss of biological activity.

Role of Specific Functional Groups in Potency and Selectivity

Specific functional groups are instrumental in defining the potency and selectivity of this compound derivatives. The inherent properties of the indazole nucleus, with its two adjacent nitrogen atoms, facilitate strong hydrogen bond formation, which is a key interaction with many biological receptors. researchgate.net

The amine group, particularly at the C-3 position, has been identified as an effective hinge-binding fragment in kinase inhibitors. nih.govmdpi.com For example, in the drug Linifanib, the 1H-indazole-3-amine structure effectively binds to the hinge region of tyrosine kinase. nih.govmdpi.com Modifications to this amino group can significantly impact potency. In one series, acetyl, free amino, and methyl analogs at the 3-amino position exhibited nanomolar potency against certain kinases but lost activity against others, demonstrating the role of this group in determining selectivity. nih.gov

The introduction of hydrophobic groups, such as alkyl or halogen moieties, has been shown to decrease potency in some indazole–pyrimidine-based derivatives, whereas a methoxy derivative led to increased activity. nih.gov Conversely, the addition of a fluorine atom to a phenyl ring substituent significantly improved activity in a different series of indazole derivatives. nih.gov This suggests that the electronic and steric properties of the functional groups, and their interplay with the target's active site, are critical for achieving high potency.

The amide linker in indazole-3-carboxamides is another critical functional group. SAR studies have shown that the unique regiochemistry of this amide linker is essential for the inhibition of calcium influx and the release of pro-inflammatory mediators. nih.gov

Bioisosteric Replacements and Pharmacokinetic Considerations

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize the pharmacokinetic properties of a lead compound while maintaining or improving its biological activity. A bioisostere is a molecule or group that results from the exchange of an atom or group of atoms with another that has broadly similar properties. cambridgemedchemconsulting.com The indazole ring itself is considered a good bioisostere for phenol. pharmablock.comnih.gov This replacement can be advantageous as heterocyclic bioisosteres like indazole tend to be more lipophilic and less susceptible to metabolic degradation compared to phenol, potentially leading to an improved pharmacokinetic profile. pharmablock.comnih.gov

For example, in a series of potent kinase inhibitors, a 2-methyl-5-hydroxyaniline substituent led to poor oral pharmacokinetics. nih.gov Replacing this phenol-containing moiety with a 4-amino(5-methyl-1H-indazole) resulted in compounds with comparable enzyme potency but significantly improved pharmacokinetic properties. nih.gov

In another instance, replacing a methoxy group with an indazole in a series of compounds led to lower plasma protein binding, which can be a desirable pharmacokinetic property. cambridgemedchemconsulting.com Furthermore, the introduction of a piperazine group, a common moiety in drugs like Imatinib, has been explored at the C-3 position of indazole to enhance solubility and oral bioavailability. nih.gov These examples underscore the utility of bioisosteric replacements in modulating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound derivatives.

Analysis of Hinge-Binding Fragments and Active Site Interactions

The indazole scaffold is a privileged structure for kinase inhibitors, largely due to its ability to form pivotal interactions with the hinge region of the kinase ATP-binding site. pharmablock.com The 1H-indazole-3-amine structure, in particular, has been identified as an effective hinge-binding fragment. nih.govmdpi.com

Molecular docking and co-crystal structures have provided detailed insights into these interactions. For instance, the indazole NH group can act as a hydrogen bond donor, forming a hydrogen bond with the backbone carbonyl of hinge region residues. nih.gov In a predicted binding mode of a 3-amino-1H-indazol-6-yl-benzamide derivative with the kinase Src, a hydrogen bond is formed between the indazole NH and the backbone carbonyl of residue E339 in the hinge region. nih.gov

Computational studies, such as molecular dynamics simulations, have further elucidated these interactions, showing that indazole derivatives can be stabilized by a combination of hydrogen bonding and π–π stacking within the kinase active site. nih.gov The orientation of the indazole ring itself can influence the set of interactions, with dissimilar orientations leading to different binding modes. nih.gov

Preclinical Evaluation and Translational Research

In Vitro Cytotoxicity Assays

The preclinical evaluation of this compound derivatives often begins with in vitro cytotoxicity assays to assess their anti-proliferative activity against various cancer cell lines. These assays are crucial for identifying promising lead compounds for further development.

In one study, a series of novel indazole derivatives were evaluated for their inhibitory activities against human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cells using the MTT assay. nih.gov Among the synthesized compounds, compound 6o demonstrated a promising inhibitory effect against the K562 cell line with an IC₅₀ (50% inhibition concentration) value of 5.15 µM. nih.gov Importantly, this compound also showed good selectivity, as it exhibited low cytotoxicity against normal human embryonic kidney (HEK-293) cells, with an IC₅₀ value of 33.20 µM. nih.govmdpi.com This resulted in a selectivity index (SI) of 6.45, which was significantly higher than that of the standard chemotherapy drug 5-fluorouracil (B62378) (SI = 0.14). nih.govmdpi.com

Further mechanistic studies revealed that compound 6o induced apoptosis in K562 cells in a concentration-dependent manner and arrested the cell cycle, possibly by inhibiting Bcl2 family members and affecting the p53/MDM2 pathway. nih.govmdpi.com

The table below summarizes the in vitro cytotoxicity data for selected indazole derivatives against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|

| Compound 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 6.45 (vs. HEK-293) |

| Compound 6o | HEK-293 (Normal Kidney) | 33.20 | - |

| 5-Fluorouracil | K562 (Chronic Myeloid Leukemia) | Not specified | 0.14 (vs. HEK-293) |

These in vitro studies are fundamental in establishing the initial anti-cancer potential and selectivity profile of new this compound derivatives, guiding the selection of candidates for further preclinical and translational research.

In Vivo Antitumor Efficacy Studies

The therapeutic potential of this compound derivatives has been substantiated through various in vivo studies, demonstrating their ability to suppress tumor growth in preclinical models. These studies typically utilize xenograft or allograft models, where human or syngeneic cancer cells are implanted in immunocompromised or immunocompetent mice, respectively, to evaluate the antitumor effects of novel compounds.

One notable study focused on a series of 4,6-disubstituted-1H-indazole-4-amine derivatives. nih.gov Among these, the compound HT-28 demonstrated significant in vivo antitumor activity at a low dose in a CT-26 allograft model using BALB/c mice. nih.gov This suggests that derivatives from this class can effectively inhibit tumor progression in an immunocompetent setting, which is crucial for evaluating potential immunomodulatory effects alongside direct tumoricidal action. nih.gov

In another line of research, (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives were identified as potent inhibitors of Polo-like kinase 4 (PLK4). rsc.orgconsensus.app The lead compound from this series, designated 14i, showed significant antitumor efficacy in two distinct breast cancer xenograft models: MDA-MB-468 and MDA-MB-231. rsc.org This highlights the effectiveness of this scaffold in targeting specific kinases crucial for tumor cell proliferation.

Furthermore, a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives were developed to overcome resistance mutations in FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov The optimized compound, 10q, demonstrated potent antitumor activity in an MV4-11 xenograft model without causing obvious toxicity. nih.gov The compound was also effective in mouse models bearing resistance-conferring mutations, underscoring its potential to address clinical challenges in AML treatment. nih.gov

Table 1: Summary of In Vivo Antitumor Efficacy Studies This table is interactive and can be sorted by clicking on the column headers.

| Derivative ID | Compound Class | Cancer Model | Key Findings |

|---|---|---|---|

| HT-28 | 4,6-disubstituted-1H-indazole-4-amine | CT-26 colon carcinoma (allograft) | Demonstrated significant in vivo antitumor activity. nih.gov |

| 14i | (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine | MDA-MB-468 & MDA-MB-231 breast cancer (xenograft) | Showed significant tumor growth inhibition. rsc.org |

| 10q | (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine | MV4-11 acute myeloid leukemia (xenograft) | Exhibited potent antitumor efficacy without obvious toxicity. nih.gov |

Cell-Based Assays for Apoptosis and Cell Cycle Modulation

The antitumor effects of this compound derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to modulate the cell cycle, thereby halting the proliferation of cancer cells. These mechanisms are typically elucidated using a variety of cell-based assays.

Derivatives of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine, such as compound 14i, were found to induce apoptosis in breast cancer cells. rsc.orgconsensus.app Similarly, the FLT3 inhibitor 10q, an (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivative, was shown to induce both cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells. nih.gov These findings are typically confirmed through assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell cycle analysis, commonly performed by staining cells with a fluorescent DNA-binding dye like PI and analyzing them via flow cytometry, has revealed that certain indazole derivatives can cause cell cycle arrest at specific phases. For instance, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to induce G2/M cell cycle arrest in HCT116 human colorectal cancer cells. This arrest prevents cells from entering mitosis, ultimately leading to a halt in proliferation.

Table 2: Effects on Apoptosis and Cell Cycle This table is interactive and can be sorted by clicking on the column headers.

| Derivative ID/Class | Cell Line(s) | Assay Type | Observed Effect |

|---|---|---|---|

| 14i | Breast cancer cells | Apoptosis Assay | Induction of apoptosis. rsc.orgconsensus.app |

| 10q | FLT3-ITD-positive AML cells | Apoptosis & Cell Cycle Analysis | Induction of apoptosis and cell cycle arrest. nih.gov |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (colorectal cancer) | Cell Cycle Analysis | G2/M phase cell cycle arrest. |

Target Engagement and Pathway Analysis (e.g., Extracellular Signal-Regulated Kinases (ERK), Mitogen-Activated Protein Kinase (MAPK))

Understanding how this compound derivatives engage with their molecular targets and modulate signaling pathways is critical for rational drug design. The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular Signal-Regulated Kinases (ERK1/2), is a central signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.

Several studies have linked indazole derivatives to the modulation of the MAPK/ERK pathway. A series of 1H-indazole amide derivatives were specifically designed and evaluated for their activity against ERK1/2. nih.gov Certain compounds in this series demonstrated potent enzymatic and cellular activity, indicating direct engagement with this key kinase. nih.gov

In another study, the compound N-(4-bromo benzyl)-1,3-dimethyl-1H-indazol-6-amine was found to selectively activate ERK within the MAPK pathway in hypopharyngeal carcinoma cells. ijmphs.com This activation was linked to a suppression of cell mobility and reduced expression of matrix metalloproteinase MMP9, suggesting a complex regulatory role. ijmphs.com Furthermore, bioinformatic analyses of N4-methyl-N4-(3-methyl-1H-indazol-6-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine have associated this compound with the MAP kinase signaling pathway. drugbank.com

These findings confirm that the MAPK/ERK pathway is a relevant target for indazole-based compounds. Techniques used to confirm target engagement and pathway modulation often include Western blotting to measure the phosphorylation status of key proteins like ERK and its downstream substrates (e.g., p90RSK), as well as kinase activity assays to determine direct inhibitory constants. acs.org

Table 3: Target Engagement and Pathway Analysis This table is interactive and can be sorted by clicking on the column headers.

| Derivative Class/ID | Target/Pathway | Cell Line/System | Key Findings |

|---|---|---|---|

| 1H-Indazole amides | ERK1/2 | HT29 (colorectal cancer) | Direct enzymatic and cellular inhibitory activity against ERK1/2. nih.gov |

| N-(4-bromo benzyl)-1,3-dimethyl-1H-indazol-6-amine | MAPK/ERK Pathway | FaDu (hypopharyngeal carcinoma) | Selective activation of ERK, leading to reduced cell mobility. ijmphs.com |

| N4-methyl-N4-(3-methyl-1H-indazol-6-yl)-N2-(3,4,5-trimethoxyphenyl)pyrimidine-2,4-diamine | MAP kinase signaling pathway | In silico analysis | Associated with modulation of the MAP kinase pathway. drugbank.com |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to predict and interpret the properties of 6-Methyl-1H-indazol-4-amine. These methods, rooted in the principles of quantum mechanics, provide a detailed description of the molecule's electronic and geometric characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For this compound, DFT analyses provide valuable information about its molecular orbitals, electrostatic potential, optimized geometry, and charge distribution. These calculations are often performed using specific functionals, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), to ensure a high level of accuracy. nih.govresearchgate.net

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO-LUMO energy profile helps to identify the regions of the molecule that are most likely to participate in chemical reactions.

Table 1: Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.23 |

| Energy Gap (ΔE) | 4.64 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays different colors to represent regions of varying electrostatic potential. Red areas indicate regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue areas signify regions of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. Green regions represent neutral electrostatic potential. For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the indazole ring and the amino group, highlighting these as potential sites for electrophilic interaction.

Table 2: MEP Surface Analysis of this compound

| Region | Color Code | Electrostatic Potential |

| Nitrogen atoms (indazole ring) | Red | Negative |

| Amino group | Red-Yellow | Negative to Neutral |

| Aromatic rings | Green | Neutral |

| Hydrogen atoms (amino group) | Blue | Positive |

Geometry optimization studies are performed to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. Using DFT methods, the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These optimized geometric parameters provide a precise model of the molecular structure. The optimized structure of the indazole ring system is expected to be nearly planar. nih.gov

Table 3: Selected Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-N (amino) | 1.375 | H-N-H (amino) |

| N-N (indazole) | 1.350 | C-N-N (indazole) |

| C-C (aromatic) | 1.400 (avg) | C-C-C (aromatic) |

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons among the atoms. This information is useful for understanding the molecule's polarity and electrostatic interactions. In this compound, the nitrogen and carbon atoms are expected to exhibit negative and positive charges, respectively, reflecting their differences in electronegativity.

Table 4: Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Mulliken Charge (a.u.) |

| N (amino group) | -0.85 |

| N1 (indazole) | -0.20 |

| N2 (indazole) | -0.15 |

| C4 | 0.10 |

| C6 | 0.05 |

Natural Bond Orbital (NBO) analysis is a theoretical framework used to study charge transfer and intramolecular interactions within a molecule. researchgate.net It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals. NBO analysis can reveal hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from occupied Lewis-type orbitals (bonds or lone pairs) to unoccupied non-Lewis-type orbitals (antibonds or Rydberg orbitals). wisc.edu These interactions are quantified by the second-order perturbation energy, E(2). For this compound, NBO analysis can elucidate the electronic delocalization within the indazole ring system and the interactions involving the methyl and amino substituents.

Table 5: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(1) N (amino) | π(C3a-C7a) | 5.2 |

| π(C5-C6) | π(C4-C3a) | 20.1 |

| π(C7-C7a) | π*(N1-N2) | 18.5 |

Tautomeric Equilibrium Stability Predictions

Indazole and its derivatives exhibit annular tautomerism, existing as two primary forms: the 1H-indazole and the 2H-indazole tautomers. beilstein-journals.orgresearchgate.net The position of the proton on one of the two nitrogen atoms in the pyrazole (B372694) ring defines the tautomeric form, which can significantly influence the molecule's physical, chemical, and biological properties. nih.gov

Computational studies on the parent indazole molecule have consistently shown that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govnih.govchemicalbook.com Theoretical calculations, including methods like the Møller–Plesset perturbation theory (MP2/6-31G**) and Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level, have quantified this stability. nih.gov The energy difference is reported to be approximately 15 kJ·mol⁻¹ (about 3.6 kcal/mol), indicating a strong preference for the 1H form in both the gas phase and aqueous solution. nih.gov

While specific computational studies for this compound are not extensively documented in the literature, it is predicted that it predominantly exists as the 1H-tautomer. The substituents—a methyl group at position 6 and an amino group at position 4—are not expected to fundamentally alter the inherent stability preference of the indazole core. Theoretical investigations on other substituted indazoles generally support the greater stability of the 1H form, although exceptions can occur with specific substitution patterns. nih.gov

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict how a ligand, such as this compound, might bind to a biological target, typically a protein. The indazole scaffold is a common feature in molecules designed to interact with various protein targets, particularly protein kinases. nih.govbiotech-asia.orgnih.govnih.gov

Docking studies predict the preferred orientation of a ligand within a protein's binding site and estimate the strength of the interaction, often expressed as a binding energy score. biotech-asia.orgresearchgate.net Following docking, MD simulations are used to assess the stability of the predicted ligand-protein complex over time, providing a more dynamic and realistic view of the molecular interactions in a simulated physiological environment. nih.govresearchgate.netnih.govpensoft.net These simulations can reveal subtle conformational changes and the persistence of key interactions, which are crucial for a ligand's biological activity. khu.ac.ir

| Indazole Derivative Class | Protein Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| General Indazole Derivatives | HIF-1α | Docking & MD Simulation | Compound found to be stable in the active site. | nih.gov |

| Indazole-based derivatives | VEGFR-2 | Docking, MD Simulation & Free Energy Calculation | Identified key interactions and conformational effects on inhibition. | nih.gov |

| 1H-Indazole Analogs | Cyclooxygenase-2 (COX-2) | Docking & MD Simulation | Test compound was relatively stable in the enzyme's active site. | researchgate.net |

| Indazole Derivatives | Butyrylcholinesterase (BChE) | Molecular Docking | Binding was mediated through hydrophobic and polar interactions. | monash.edu |

The predictive power of molecular docking lies in its ability to detail the specific non-covalent interactions between a ligand and its target. For a molecule like this compound, these interactions would involve:

Hydrogen Bonds: The indazole ring contains both a hydrogen bond donor (the N-H group at position 1) and a hydrogen bond acceptor (the nitrogen atom at position 2). The 4-amino group provides an additional strong hydrogen bond donor site. These features are critical for binding to many protein targets, especially the hinge region of protein kinases. nih.gov

Hydrophobic Interactions: The bicyclic aromatic system of the indazole core and the 6-methyl group can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in a binding pocket.

Aromatic Interactions: The indazole ring can also participate in π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

In studies of indazole derivatives as inhibitors of Butyrylcholinesterase (BChE), simulations revealed that binding was mediated by a combination of hydrophobic and polar interactions. monash.edu Similarly, for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the indazole core is known to anchor within the ATP binding site through specific hydrogen bonds and hydrophobic contacts. biotech-asia.orgnih.gov

By analyzing the common binding features of a series of active molecules, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

Several pharmacophore models have been developed for indazole-based inhibitors. For instance, a study on Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors identified a five-point pharmacophore hypothesis. nih.gov Another project used a de novo design program to identify an indazole-based pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases. nih.govnih.gov For Estrogen Receptor Alpha (ERα) inhibitors, a successful pharmacophore model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.idugm.ac.id The 1H-indazole-3-amine moiety, in particular, is recognized as an effective fragment for binding to the hinge region of kinases. nih.gov

The structure of this compound contains key features that align with typical kinase inhibitor pharmacophores: a hydrogen bond donor/acceptor system on the pyrazole ring and a flat aromatic structure.

Computational simulations are instrumental in predicting the mechanism by which a compound inhibits an enzyme. For many indazole-based kinase inhibitors, the predicted mechanism is competitive inhibition. biotech-asia.orgnih.gov Docking studies show these molecules binding in the ATP-binding pocket, directly competing with the endogenous ATP substrate. The stability of this binding, as confirmed by MD simulations, supports a sustained inhibitory effect. nih.gov

Mechanistic Computational Studies

Beyond ligand-protein interactions, computational chemistry is used to investigate the fundamental reactivity of molecules, including the pathways and energetics of chemical reactions.

DFT calculations are widely used to map the potential energy surface of a chemical reaction. This allows researchers to identify the lowest energy pathway from reactants to products, including the structures of any intermediates and, crucially, the transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

While a specific reaction pathway analysis for the synthesis of this compound is not available, studies on analogous systems illustrate the methodology. For example, DFT calculations have been employed to understand the regioselectivity of N-alkylation in substituted indazoles. beilstein-journals.org These studies calculate the energy barriers for alkylation at the N1 versus the N2 position, explaining why one isomer is favored over the other under specific reaction conditions. beilstein-journals.org

Furthermore, computational studies have been used to elucidate complex reaction mechanisms for the synthesis of the indazole core itself. DFT calculations revealed a radical chain mechanism for an iodine-mediated synthesis of 2H-indazoles. nih.gov Such computational analyses are invaluable for optimizing reaction conditions and designing novel synthetic routes. researchgate.net

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁴N, ¹⁵N)

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. nih.govnih.govacs.org For 6-Methyl-1H-indazol-4-amine, a combination of one- and two-dimensional NMR experiments would provide a complete structural assignment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. This includes signals for the N-H protons of the indazole ring and the amine group, aromatic protons on the benzene (B151609) ring portion, and the protons of the methyl group. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern. For instance, the aromatic protons at positions 5 and 7 would likely appear as singlets or narrow doublets, and the proton at position 3 would be a distinct singlet. The methyl group protons would yield a sharp singlet, typically in the upfield region (around 2.0-2.5 ppm).

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. researchgate.net For this compound, distinct signals would be expected for the methyl carbon, the aromatic carbons, and the carbons of the pyrazole (B372694) ring. The chemical shifts are indicative of the electronic environment of each carbon. For example, the carbon atom C4, bonded to the amino group, would be significantly shielded compared to other aromatic carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. nih.gov

¹⁴N and ¹⁵N NMR: Nitrogen NMR is particularly useful for heterocyclic compounds like indazoles. researchgate.net It can be instrumental in distinguishing between N-1 and N-2 tautomers or isomers, as the chemical shifts of the nitrogen atoms are highly sensitive to their bonding environment. nih.govresearchgate.net There is typically a large difference in nitrogen shielding between the benzenoid (1H) and quinonoid (2H) tautomeric forms. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3-H | ~7.8-8.2 | ~130-135 |

| C4-NH₂ | ~4.0-5.0 (broad) | ~135-140 |

| C5-H | ~6.5-6.8 | ~100-105 |

| C6-CH₃ | ~2.2-2.5 | ~115-120 (C6), ~20-22 (CH₃) |

| C7-H | ~7.0-7.3 | ~120-125 |

| N1-H | ~12.0-13.0 (broad) | - |

Note: These are estimated values based on general principles and data for similar indazole structures. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. nih.govmdpi.com

Key expected vibrational frequencies include:

N-H Stretching: Two distinct bands would be expected. One for the N-H of the indazole ring (typically broad, around 3100-3300 cm⁻¹) and another for the primary amine (-NH₂) group (two sharp peaks, around 3300-3500 cm⁻¹).

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group would be observed just below 3000 cm⁻¹.

C=C and C=N Stretching: Vibrations from the aromatic and pyrazole rings would produce a series of sharp bands in the 1450-1650 cm⁻¹ region.

N-H Bending: The bending vibration of the amine group is expected around 1600-1650 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine (NH₂) | 3300 - 3500 (two bands) |

| N-H Stretch | Indazole (N-H) | 3100 - 3300 (broad) |

| C-H Stretch | Aromatic | 3000 - 3100 |

| C-H Stretch | Methyl (CH₃) | 2850 - 2960 |

| C=C / C=N Stretch | Indazole Ring | 1450 - 1650 |

| N-H Bend | Amine (NH₂) | 1600 - 1650 |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information. For this compound (C₈H₉N₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition.

Molecular Ion Peak: The expected exact mass for the molecular ion [M+H]⁺ would be approximately 148.0875, corresponding to the formula C₈H₁₀N₃⁺.

Fragmentation Pattern: The fragmentation of the indazole core under techniques like electron ionization (EI) or electrospray ionization (ESI) can be complex. fxcsxb.comnih.govjournalijdr.com Common fragmentation pathways for indazole derivatives often involve the cleavage of the pyrazole ring and loss of small molecules like HCN or N₂. scirp.org The specific fragmentation pattern would serve as a fingerprint for the compound's structure. For indazole-3-carboxamide structures, a primary fragmentation pathway is the C-N cleavage of the amide group linked to the indazole ring. fxcsxb.comnih.gov

Crystallographic Analysis

X-ray Diffraction Studies for Solid-State Structures

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding, which govern the crystal packing. nih.govnih.gov

While the crystal structure of this compound has not been reported, analysis of a suitable crystal would yield key data such as the crystal system, space group, and unit cell dimensions. This data confirms the molecular connectivity and reveals its conformation in the solid state. For example, studies on related indazole derivatives have confirmed their structures and detailed the intermolecular hydrogen bonding networks that stabilize their crystal lattices. nih.govmdpi.com

Table 3: Illustrative Crystallographic Data for an Indazole Derivative (1-[(Imidazolidin-2-yl)imino]indazole)

| Parameter | Value |

|---|---|

| Compound | 1-[(Imidazolidin-2-yl)imino]indazole nih.gov |

| Chemical Formula | C₁₀H₁₁N₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.396(2) |

| b (Å) | 9.352(2) |

| c (Å) | 9.771(2) |

| β (°) | 101.55(3) |

| Volume (ų) | 1019.2(4) |

This table provides an example of the type of data obtained from an X-ray diffraction study and is not the data for this compound.

Biochemical and Cellular Assay Technologies